5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride

Lead-Oriented Synthesis Medicinal Chemistry Scaffold Diversity

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine dihydrochloride (CAS 2287299-40-3) is the unsubstituted parent scaffold of the pyrido[4,3-c]pyridazine bicyclic heterocycle class. It is specifically designated as a lead-oriented scaffold possessing two well-defined diversity points for parallel derivatization.

Molecular Formula C7H11Cl2N3
Molecular Weight 208.09
CAS No. 2287299-40-3
Cat. No. B2702592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride
CAS2287299-40-3
Molecular FormulaC7H11Cl2N3
Molecular Weight208.09
Structural Identifiers
SMILESC1CNCC2=C1N=NC=C2.Cl.Cl
InChIInChI=1S/C7H9N3.2ClH/c1-4-9-10-7-2-3-8-5-6(1)7;;/h1,4,8H,2-3,5H2;2*1H
InChIKeyXQVNJTDKCZLTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine Dihydrochloride CAS 2287299-40-3: Core Scaffold Identity and Procurement-Relevant Characteristics


5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine dihydrochloride (CAS 2287299-40-3) is the unsubstituted parent scaffold of the pyrido[4,3-c]pyridazine bicyclic heterocycle class. It is specifically designated as a lead-oriented scaffold possessing two well-defined diversity points for parallel derivatization . The dihydrochloride salt form (molecular formula C₇H₁₁Cl₂N₃, average mass 208.088 Da) enhances aqueous solubility and bench stability relative to the free base, directly enabling its utility as a building block in medicinal chemistry and drug discovery workflows . This scaffold underpins clinically validated derivatives such as the peripheral vasodilator endralazine, establishing its strategic procurement value for organizations synthesizing focused libraries around the pyridopyridazine pharmacophore [1].

Why 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine Dihydrochloride Cannot Be Replaced by Generic Pyridopyridazine Isomers or Alternative Scaffolds


The pyridopyridazine family comprises six regioisomeric ring-fusion topologies (pyrido[2,3-c]-, [2,3-d]-, [3,2-c]-, [3,4-c]-, [3,4-d]-, and [4,3-c]pyridazine), each exhibiting distinct electronic distributions, hydrogen-bonding patterns, and biological target preferences [1]. Within this family, the [4,3-c] isomer uniquely presents a tetrahydropyridine ring fused to a pyridazine at the 4,3-positions, generating a scaffold with two orthogonal diversity vectors at the 3- and 6-positions that enable independent exploration of substituent space—a feature absent in the [3,4-c] and [2,3-d] isomers . Furthermore, the unsubstituted parent scaffold (CAS 2287299-40-3) provides the cleanest starting point for medicinal chemists to introduce functionality at these diversity points without the synthetic burden or steric interference of pre-installed substituents as found in 3-chloro or 3-carboxylic acid analogs . These intrinsic scaffold-level differences directly translate into divergent SAR landscapes and synthesis route efficiencies, making indiscriminate substitution scientifically indefensible.

Quantitative Differentiation Evidence: 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine Dihydrochloride vs. Closest Analogs and Scaffold Alternatives


Scaffold Diversity Points: Two Independent Vectors vs. Single-Point Scaffolds

The 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine scaffold provides exactly two chemically orthogonal diversity points (positions 3 and 6) for late-stage functionalization, enabling systematic SAR exploration through parallel library synthesis . In contrast, the unsubstituted pyrido[3,4-c]pyridazine isomer offers only a single diversity point due to the different ring-fusion geometry, limiting the dimensionality of accessible chemical space [1]. This architectural difference is quantifiable: the [4,3-c] scaffold supports a theoretical combinatorial library size of n × m (where n and m are substituent sets at C3 and N6), whereas the [3,4-c] isomer supports only n variants under equivalent chemistry.

Lead-Oriented Synthesis Medicinal Chemistry Scaffold Diversity

Synthetic Accessibility: Five-Step Route Yield vs. Multi-Step Functionalized Analogs

The synthesis of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine derivatives proceeds via a five-step sequence from readily available 4-piperidone derivatives, delivering target compounds in 32–35% overall yield . When the unsubstituted parent scaffold is the synthetic endpoint, the route requires only the key one-pot solvent-free condensation of 4-piperidone, glyoxylic acid, and hydrazine followed by simple deprotection and salt formation steps, reducing the step count to 3–4 steps and increasing overall yield to an estimated >50% . In comparison, the 3-chloro analog (CAS 45882-63-1) requires a separate halogenation step and its reported purity from commercial sources typically ranges from 95% to 98% , introducing additional cost and purification burden.

Synthetic Chemistry Process Development Building Block Procurement

Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base and Carboxylic Acid Analogs

The dihydrochloride salt of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exhibits freely soluble behavior in water , in contrast to the free base form which has limited aqueous solubility typical of bicyclic heteroaromatics. The closely related 3-carboxylic acid dihydrochloride analog (Sigma-Aldrich ENAH38A2D972) is supplied as a powder with purity ≥95% , but the carboxyl substituent introduces an additional ionizable moiety (pKa ~2–4) that can complicate bioassay interpretation through pH-dependent solubility effects. More critically, 3-substituted analogs with lipophilic groups (e.g., 3-(cyclopropylmethoxy)-, LogP = 1.0658) show markedly reduced aqueous solubility compared to the parent scaffold, necessitating DMSO stock solutions for biological testing and potentially confounding cellular assay readouts through solvent toxicity.

Physicochemical Profiling Bioassay Compatibility Formulation

Clinically Validated Derivative Lineage: Endralazine Potency vs. Hydralazine Baseline

The pyrido[4,3-c]pyridazine scaffold is the core of endralazine (6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine), a direct-acting peripheral vasodilator that demonstrated at least 2-fold greater hypotensive potency than hydralazine and 20- to 25-fold greater potency than diazoxide in anesthetized rat models [1]. Endralazine retains approximately 80% of its hypotensive activity after ganglionic blockade with pentolinium, confirming a predominantly direct vasodilator mechanism independent of autonomic nervous system modulation [2]. The unsubstituted parent scaffold serves as the essential synthetic entry point for generating endralazine and related 3,6-disubstituted analogs, with the patent literature explicitly claiming that properly substituted pyrido[4,3-c]pyridazines exhibit significantly higher therapeutic effectiveness for blood pressure reduction than hydralazine or previously described hydralazine derivatives [3].

Antihypertensive Vasodilator In Vivo Pharmacology

Recommended Application Scenarios for 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine Dihydrochloride Based on Verified Differentiation Evidence


Parallel Library Synthesis for Early-Stage Antihypertensive Lead Discovery

The scaffold's two orthogonal diversity points (C3 and N6) support systematic parallel synthesis of 100–1,000 member libraries for SAR exploration of vasodilatory activity, directly leveraging the clinically validated endralazine lineage . The dihydrochloride salt ensures aqueous solubility for direct use in high-throughput screening without DMSO interference, and the five-step synthesis from 4-piperidone provides a well-precedented route amenable to scale-up for library production .

PDE5 Inhibitor Fragment-Based Drug Design Using the Unsubstituted Core

Pyridopyridazine derivatives have been identified as selective PDE5 and PDE4 inhibitors, with some pyrazolopyridopyridazine analogs achieving IC50 values in the low nanomolar range (e.g., IC50 = 8.3 nM against PDE5) [1]. The unsubstituted parent scaffold provides the minimal pharmacophoric core for fragment-based screening and structure-guided optimization, avoiding the steric and electronic bias introduced by pre-installed substituents at C3 .

Cardiovascular Pharmacology Tool Compound Synthesis

Endralazine, directly synthesized from this scaffold via sequential functionalization at C3 (hydrazino) and N6 (benzoyl), has established a potency baseline of ≥2× hydralazine in rodent models and a prolonged duration of action [2]. The parent scaffold enables the generation of endralazine analogs and tool compounds for probing direct vasodilator mechanisms in academic and industrial cardiovascular research programs [3].

Physicochemical Comparator Studies of Salt Form Effects on Heterocyclic Bioavailability

The freely water-soluble dihydrochloride salt provides a benchmark for comparing salt-form effects on solubility, dissolution rate, and permeability within the bicyclic heterocycle class. Unlike the 3-carboxylic acid analog which introduces an additional ionizable center (pKa ~2–4) , the parent dihydrochloride maintains a clean ionization profile (two basic centers, both protonated in the salt), facilitating unambiguous interpretation of salt-form impact on pharmacokinetic parameters .

Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.